molecular formula C8H9BrS B3314428 3-(5-Bromo-2-thienyl)-2-methyl-1-propene CAS No. 951886-08-1

3-(5-Bromo-2-thienyl)-2-methyl-1-propene

Cat. No.: B3314428
CAS No.: 951886-08-1
M. Wt: 217.13 g/mol
InChI Key: AYMFKNDKZORRKD-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-thienyl)-2-methyl-1-propene is an organic compound featuring a brominated thiophene ring. Thiophene derivatives are known for their significant roles in various fields, including organic electronics, pharmaceuticals, and materials science. The presence of a bromine atom in the thiophene ring enhances its reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-thienyl)-2-methyl-1-propene typically involves the bromination of 2-methyl-1-propene followed by a coupling reaction with a thiophene derivative. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a brominated thiophene with a boronic acid derivative under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-thienyl)-2-methyl-1-propene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used.

Major Products Formed

    Substitution: Products include thiophene derivatives with various functional groups replacing the bromine atom.

    Oxidation: Products include thiophene sulfoxides and sulfones.

    Coupling: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

3-(5-Bromo-2-thienyl)-2-methyl-1-propene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-thienyl)-2-methyl-1-propene involves its reactivity due to the presence of the bromine atom and the thiophene ring. The bromine atom can participate in electrophilic aromatic substitution reactions, while the thiophene ring can undergo various transformations, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Bromo-2-thienyl)-2-methyl-1-propene is unique due to its specific structure, which combines a brominated thiophene ring with a propene moiety. This combination enhances its reactivity and makes it a valuable intermediate for various synthetic applications.

Properties

IUPAC Name

2-bromo-5-(2-methylprop-2-enyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrS/c1-6(2)5-7-3-4-8(9)10-7/h3-4H,1,5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMFKNDKZORRKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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